Dimethylgermanium Dichloride: A Technical Guide for Researchers
Dimethylgermanium Dichloride: A Technical Guide for Researchers
CAS Number: 1529-48-2
This technical guide provides an in-depth overview of Dimethylgermanium dichloride, a versatile organogermanium compound with applications in chemical synthesis and potential relevance to proteomics research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, synthesis, and reactivity.
Core Properties and Data
Dimethylgermanium dichloride, also known as dichlorodimethylgermane, is a colorless to straw-colored liquid that is sensitive to moisture.[1] It is a key intermediate in the synthesis of various organogermanium compounds.[2][3]
Physicochemical Properties
The fundamental physical and chemical properties of Dimethylgermanium dichloride are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1529-48-2 | [1][4][5] |
| Molecular Formula | C₂H₆Cl₂Ge | [1][4][5] |
| Molecular Weight | 173.62 g/mol | [1][5][6] |
| Appearance | Colorless to straw-colored liquid | [1] |
| Boiling Point | 124.0 °C | [1] |
| Melting Point | -22 °C | [1] |
| Density | 1.505 g/mL at 25 °C | [1] |
| Flash Point | 32 °C | [1] |
| Refractive Index | 1.46 | [1] |
| Sensitivity | Moisture sensitive | [1] |
Solubility Data
Dimethylgermanium dichloride readily hydrolyzes in water.[1] While specific quantitative data is limited, organohalides, in general, are soluble in most organic solvents.[1][7][8][9]
Synthesis and Purification
The primary method for synthesizing Dimethylgermanium dichloride involves the direct reaction of germanium with methyl chloride at elevated temperatures, often in the presence of a copper catalyst.[2]
Experimental Protocol: Direct Synthesis
A general procedure for the synthesis of Dimethylgermanium dichloride is described in U.S. Patent 2,451,871.[2] The following is a summary of the described methodology:
-
Catalyst Preparation: Powdered germanium is intimately mixed with copper powder. This mixture is then pressed into a disk.[2]
-
Reaction Setup: The disk is broken into smaller pieces and packed into a glass reaction tube.[2]
-
Reaction Conditions: The reaction tube is heated to a temperature between 320 to 360 °C while a stream of gaseous methyl chloride is passed through the tube.[2]
-
Product Collection: The effluent gaseous products are condensed in a low-temperature trap.[2]
-
Purification: The collected liquid product is purified by fractional distillation.[2]
It is important to note that this process also yields other methylgermanium (B72786) chlorides, such as methylgermanium trichloride, which can be separated through careful fractional distillation.[2]
Chemical Reactivity
Hydrolysis
Dimethylgermanium dichloride is highly susceptible to hydrolysis, reacting with water to form hydrochloric acid and ultimately dimethylgermanium oxide.[1] This reactivity is a key consideration for its handling and storage, which should be under anhydrous conditions.
Reactions with Amines
Organohalides like Dimethylgermanium dichloride are known to react with primary and secondary amines. This reactivity can be utilized in the synthesis of various organogermanium compounds containing germanium-nitrogen bonds. The reaction typically proceeds via nucleophilic substitution, where the amine displaces the chloride ions.
Applications in Research and Drug Development
Precursor in Organogermanium Synthesis
Dimethylgermanium dichloride serves as a crucial building block for the synthesis of more complex organogermanium compounds.[2][3] These compounds are of interest in materials science and have been investigated for their potential therapeutic properties.[7][8][10][11] The development of novel organogermanium compounds is an active area of research in drug discovery.[10][11]
Relevance to Proteomics Research
While direct applications of Dimethylgermanium dichloride in proteomics are not extensively documented, its reactive nature suggests potential as a derivatizing agent. Derivatization is a common strategy in proteomics to enhance the detectability of proteins and peptides by mass spectrometry.[12][13][14] The reactivity of the Ge-Cl bonds towards nucleophilic amino acid side chains, such as those of lysine (B10760008) or cysteine, could theoretically be exploited for chemical tagging. However, further research is needed to explore this potential application.
Safety and Handling
Dimethylgermanium dichloride is a flammable liquid and vapor.[1] It is corrosive and causes severe skin burns and eye damage.[1] Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
In case of exposure, immediate medical attention is necessary. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[1] For skin contact, wash off with plenty of water.[1] If inhaled, move the person to fresh air.[1] Do not induce vomiting if ingested.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US2451871A - Dimethyl germanium dichloride - Google Patents [patents.google.com]
- 3. paperpublications.org [paperpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimethylgermanium dichloride [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. adichemistry.com [adichemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 12. ddtjournal.com [ddtjournal.com]
- 13. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
